2-(4-n-Propylphenyl)-2-pentanol
Description
2-(4-n-Propylphenyl)-2-pentanol is a secondary alcohol characterized by a pentanol backbone substituted at the second carbon with a 4-n-propylphenyl group. The presence of the bulky 4-n-propylphenyl group is expected to influence its solubility, stereochemical interactions, and reactivity compared to simpler aliphatic alcohols like 2-pentanol .
Properties
IUPAC Name |
2-(4-propylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-6-12-7-9-13(10-8-12)14(3,15)11-5-2/h7-10,15H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPORBIABPIUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280376 | |
| Record name | Benzenemethanol, α-methyl-α,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443355-44-9 | |
| Record name | Benzenemethanol, α-methyl-α,4-dipropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-methyl-α,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-n-Propylphenyl)-2-pentanol, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparisons with similar compounds.
Structural Characteristics
The compound features a pentanol chain attached to a propyl-substituted phenyl group. Its structure can be represented as follows:
This unique configuration allows for interactions with various biological macromolecules, which may lead to diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that the compound may bind to receptors or enzymes, thereby modulating their activity. Detailed investigations are necessary to elucidate the precise molecular targets involved and the pathways activated by this compound.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Initial studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which is crucial in various chronic diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-n-Propylphenol | Phenolic Compound | Antimicrobial properties |
| 3-(4-n-Propylphenyl)-3-pentanone | Ketone Variant | Potential neuroprotective effects |
| 3-(4-n-Propylphenyl)-3-pentanoic acid | Acidic Form | Anti-inflammatory properties |
These comparisons highlight this compound's distinct characteristics due to its alcohol functional group and specific side chains.
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotective Study : A study investigated the neuroprotective effects of the compound in vitro. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting its potential application in treating neurodegenerative diseases .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokines in cell cultures, demonstrating its potential as an anti-inflammatory agent .
- Antioxidant Evaluation : The antioxidant capacity was measured using various assays (e.g., DPPH radical scavenging). The results showed that this compound effectively scavenged free radicals, indicating strong antioxidant potential .
Scientific Research Applications
Medicinal Chemistry
1.1. Analgesic and Anti-inflammatory Properties
2-(4-n-Propylphenyl)-2-pentanol is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Its derivatives have been studied for their analgesic effects, offering potential as pain relief medications. Research indicates that modifications to the propylphenyl group can enhance anti-inflammatory activity while minimizing side effects associated with traditional NSAIDs .
1.2. Synthesis of Pharmaceutical Compounds
The compound serves as a precursor in the synthesis of various pharmaceuticals. For instance, it can be involved in the synthesis of ibuprofen and its analogs, where it acts as an intermediate during the acylation steps of benzene derivatives . The ability to modify the side chains allows for the exploration of new therapeutic agents with improved efficacy.
Material Science
2.1. Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer formulations. Its unique structural properties allow it to act as a plasticizer or additive in polymer matrices, improving flexibility and thermal stability . Such applications are crucial in developing materials for electronics and automotive industries.
2.2. Coatings and Resists
The compound has been explored in the formulation of positive resist compositions used in photolithography processes. Its chemical structure allows it to function effectively as a component that enhances the resolution and sensitivity of photoresists used in semiconductor manufacturing .
Case Studies
3.1. Synthesis Pathways
A notable case study involves the development of synthetic pathways for creating this compound from simpler precursors using palladium-catalyzed reactions. These methods have demonstrated high yields and selectivity, showcasing the compound's utility in synthetic organic chemistry .
| Entry | Nucleophile | Conditions | Results |
|---|---|---|---|
| 1 | CH₃NO₂ | Pd(0) catalyst, DCM, rt | 74% yield, 99% ee |
| 2 | Malonate | Pd(0) catalyst, DCM, 40°C | 57% yield, 85% ee |
| 3 | HN(Boc)₂ | Pd(0) catalyst, rt-40°C | NR |
This table summarizes various nucleophiles used in reactions involving the compound, demonstrating its versatility in synthetic applications.
Comparison with Similar Compounds
Substituted 2-Pentanols: Structural and Physical Properties
The substitution pattern on 2-pentanol significantly alters its physicochemical properties. For instance:
Key Observations :
- The aromatic substitution in this compound likely reduces water solubility compared to aliphatic 2-pentanol due to increased hydrophobicity.
Enantiomeric Behavior and Stereoselectivity
2-Pentanol exhibits chirality at the second carbon, and its enantiomers display distinct biological and chemical behaviors:
- (R)-2-pentanol: Dominant in Baijiu (72–94% enantiomeric excess), with odor thresholds of 163.30 mg/L in 46% ethanol .
- (S)-2-pentanol: Lower olfactory threshold (3.03 mg/L in water), associated with mint and plastic notes .
For this compound, the stereochemical environment may enhance enantioselectivity in catalytic reactions or receptor binding. Techniques like chiral GC-MS, effective for resolving 2-pentanol enantiomers , could be adapted for its analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
